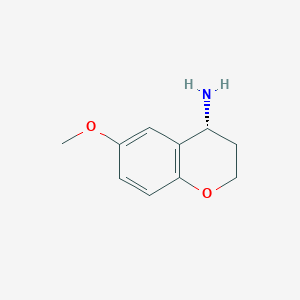

(R)-6-methoxychroman-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-6-methoxy-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTWFKUWDZQXHL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)OCC[C@H]2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654672 | |

| Record name | (4R)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018978-89-6 | |

| Record name | (4R)-3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018978-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective synthesis of (R)-6-methoxychroman-4-amine

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-6-Methoxychroman-4-amine

Authored by a Senior Application Scientist

Abstract

This compound is a chiral building block of significant pharmaceutical value, most notably as the key intermediate in the synthesis of Rivastigmine, a critical therapeutic agent for the management of Alzheimer's disease.[1][2][3] The stereocenter at the C4 position is crucial for its biological activity, demanding synthetic strategies that afford high enantiomeric purity. This guide provides an in-depth exploration of the core methodologies for the enantioselective synthesis of this vital amine. We will dissect various field-proven strategies, including asymmetric catalytic hydrogenation of prochiral precursors, biocatalytic reductions, and organocatalytic approaches. Each section is designed to offer not just a protocol, but a deep-seated understanding of the causality behind experimental choices, empowering researchers and drug development professionals to select and optimize the most suitable route for their objectives.

Strategic Overview: Retrosynthetic Pathways

The primary challenge in synthesizing this compound lies in the precise installation of the chiral amine at the C4 position. A logical retrosynthetic analysis reveals that the target molecule can be accessed from the readily available prochiral ketone, 6-methoxychroman-4-one. The key disconnection is the C-N bond, which points to several strategic approaches centered on the asymmetric transformation of the C4 carbonyl or its derivatives.

Caption: Core retrosynthetic pathways to this compound.

This analysis logically frames our discussion around three dominant and effective strategies:

-

Asymmetric Catalytic Hydrogenation: Direct reduction of a prochiral oxime or imine derived from the ketone using a chiral transition-metal catalyst.

-

Biocatalytic Reduction: Enzymatic reduction of the ketone to the corresponding chiral alcohol, followed by chemical conversion to the amine.

-

Organocatalytic Methods: Utilization of small chiral organic molecules to catalyze the asymmetric transformation.

Strategy I: Asymmetric Catalytic Hydrogenation of 6-Methoxychroman-4-one Oxime

This strategy involves the conversion of 6-methoxychroman-4-one to its corresponding oxime, followed by an enantioselective reduction. This is a powerful method, but it presents specific challenges that require careful control of the reaction system.

Causality and Experimental Insight

The direct asymmetric reduction of the oxime C=N bond is complicated by two main factors. First, oximes can exist as a mixture of E and Z isomers, and the catalyst may interact differently with each, potentially lowering the overall enantioselectivity of the product.[4] Second, the N-O bond is susceptible to cleavage during reduction, which can lead to the formation of the achiral primary amine as a significant byproduct.[5]

The choice of catalyst is therefore paramount. Iridium and Rhodium complexes bearing chiral phosphine ligands have shown promise in overcoming these challenges by favoring the desired hydrogenation pathway while minimizing N-O bond scission.[5] The catalyst system must be engineered to provide a chiral pocket that effectively differentiates the two enantiotopic faces of the C=N bond upon coordination.

Workflow and Catalytic Cycle

Caption: Workflow for the asymmetric hydrogenation of the oxime intermediate.

Comparative Catalyst Performance

| Catalyst System | Ligand | Solvent | H₂ Pressure (bar) | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂ | (R)-BINAP | Toluene | 50 | ~85 | >95 | [5] |

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Methanol | 40 | ~90 | >97 | [5] |

| RuCl₂[(R)-BINAP] | Ethanol | 60 | ~80 | 92 | [6] |

Note: Data is representative and may be adapted from similar substrate systems as direct examples for this specific substrate can be proprietary.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Methoxychroman-4-one Oxime

-

To a solution of 6-methoxychroman-4-one (10.0 g, 56.1 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (5.85 g, 84.2 mmol) and sodium acetate (11.5 g, 140.3 mmol).

-

Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the oxime as a white solid, typically as a mixture of E/Z isomers.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure autoclave with the catalyst precursor (e.g., [Rh(COD)₂]BF₄, 0.05 mol%) and the chiral ligand (e.g., (R,R)-Me-DuPhos, 0.055 mol%) in degassed methanol (20 mL).

-

Stir the mixture for 20 minutes to allow for pre-formation of the active catalyst.

-

Add the 6-methoxychroman-4-one oxime (5.0 g, 26.0 mmol) dissolved in degassed methanol (30 mL).

-

Seal the autoclave, remove from the glovebox, and purge with argon followed by hydrogen gas.

-

Pressurize the reactor to 40 bar with H₂ and heat to 50°C.

-

Maintain stirring for 16-24 hours. Monitor the reaction progress by sampling and analyzing via GC or HPLC.

-

After completion, cool the reactor to room temperature and carefully vent the hydrogen.

-

Concentrate the reaction mixture. The crude product can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride or tartrate) to yield the enantiomerically pure amine.[7]

Strategy II: Biocatalytic Ketone Reduction

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. The strategy here is a two-step process: an enzymatic, asymmetric reduction of the ketone to the chiral alcohol, followed by a chemical step to convert the alcohol into the desired amine.

Expertise & Experience: The Biocatalytic Advantage

The power of this approach lies in the exquisite stereocontrol exerted by ketoreductase (KRED) enzymes. These enzymes utilize a cofactor, typically NADPH or NADH, to deliver a hydride to one specific face of the carbonyl group, governed by the three-dimensional structure of the enzyme's active site. This process routinely yields enantiomeric excesses exceeding 99%. While this introduces a second chemical step, the near-perfect enantioselectivity of the first step often simplifies the overall process by eliminating the need for chiral purification of the final product.

The subsequent conversion of the alcohol to the amine is typically achieved via a Mitsunobu reaction or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by Sₙ2 displacement with an amine source like sodium azide and subsequent reduction. The Mitsunobu reaction is often preferred for its mild conditions, though it involves stoichiometric phosphine reagents.

Experimental Workflow

Sources

- 1. This compound [myskinrecipes.com]

- 2. EP2233465B1 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2008020452A1 - Improved process for the preparation of rivastigmine - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of (R)-6-Methoxychroman-4-amine: Starting Materials and Precursor Strategies

Abstract: (R)-6-methoxychroman-4-amine is a valuable chiral building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmacologically active agents targeting the central nervous system.[1] This guide provides an in-depth technical overview of the prevalent synthetic strategies to access this compound, with a focus on the logical selection of starting materials and the synthesis of its crucial precursor, 6-methoxychroman-4-one. We will explore both classical and modern approaches, including asymmetric synthesis and chiral resolution, offering field-proven insights into the causality behind experimental choices to aid researchers and drug development professionals in their synthetic endeavors.

Introduction and Retrosynthetic Analysis

The chroman-4-amine scaffold is a privileged structure in drug discovery. The specific enantiomer, this compound, is sought after for its role in constructing enantiomerically pure drugs.[1] Its synthesis presents a core challenge: the stereocontrolled installation of the amine group at the C4 position. A logical retrosynthetic analysis reveals the central role of the achiral ketone, 6-methoxychroman-4-one, as the immediate precursor. This ketone, in turn, can be disconnected to simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

This disconnection strategy forms the basis of our discussion, which will first cover the synthesis of the key ketone intermediate before delving into the methods for achieving the desired (R)-enantiomer of the amine.

Synthesis of the Key Precursor: 6-Methoxychroman-4-one

The most common and industrially scalable routes to 6-methoxychroman-4-one begin with readily available phenolic compounds. The choice of starting material often dictates the specific synthetic sequence.

Route A: Starting from 4-Methoxyphenol

A prevalent strategy involves the reaction of 4-methoxyphenol with an appropriate three-carbon electrophile, followed by an intramolecular Friedel-Crafts acylation (cyclization).

Mechanism Insight: This pathway leverages the electron-donating nature of the methoxy and hydroxyl groups to direct the cyclization. The reaction of 4-methoxyphenol with 3-chloropropionic acid is one such method.[2] Polyphosphoric acid (PPA) or Eaton's reagent are commonly employed as the acid catalyst and solvent for the cyclization step, as they provide a strong, anhydrous medium that promotes the intramolecular electrophilic aromatic substitution.

Caption: Synthetic pathway to 6-methoxychroman-4-one from 4-methoxyphenol.

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

-

Step 1: Ether Formation: To a solution of 4-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq), add 3-chloropropionic acid (1.1 eq). Heat the mixture to reflux for 4-6 hours until TLC analysis indicates consumption of the starting phenol. Cool the reaction mixture and acidify with concentrated HCl to precipitate the product, 3-(4-methoxyphenoxy)propanoic acid. Filter, wash with water, and dry.

-

Step 2: Cyclization: Add the dried 3-(4-methoxyphenoxy)propanoic acid (1.0 eq) to polyphosphoric acid (10x by weight). Heat the mixture to 80-100 °C with vigorous stirring for 1-2 hours. The reaction is typically monitored by the cessation of gas evolution.

-

Step 3: Workup and Purification: Carefully pour the hot reaction mixture onto crushed ice with stirring. The crude 6-methoxychroman-4-one will precipitate. Filter the solid, wash thoroughly with water, then with a saturated sodium bicarbonate solution, and finally with water again. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Route B: Starting from 1-(2-Hydroxy-5-methoxyphenyl)ethanone

An alternative route involves the base-catalyzed intramolecular cyclization of a chalcone derivative, which itself is formed from 1-(2-hydroxy-5-methoxyphenyl)ethanone.[3]

Asymmetric Synthesis of this compound

With the key achiral precursor, 6-methoxychroman-4-one, in hand, the critical step is the introduction of the C4-amine stereocenter. Two primary strategies are employed: chiral resolution of the racemic amine and direct asymmetric synthesis.

Strategy 1: Synthesis of Racemic Amine and Chiral Resolution

This classical and robust approach involves first preparing the racemic amine, rac-6-methoxychroman-4-amine, and then separating the two enantiomers.[4][5]

Step A: Synthesis of rac-6-Methoxychroman-4-amine

The racemic amine is typically synthesized via reductive amination of 6-methoxychroman-4-one.[6] A common method involves the formation of an oxime intermediate, followed by reduction.

-

Oximation: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate or pyridine. This reaction is usually high-yielding and proceeds under mild conditions.

-

Reduction: The resulting 6-methoxychroman-4-one oxime is then reduced to the primary amine. Various reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂ over Pd/C, Raney Nickel) or chemical reductants like sodium borohydride in the presence of a transition metal catalyst, or lithium aluminum hydride (LiAlH₄).[7] Catalytic hydrogenation is often preferred for its cleaner reaction profile and scalability.

Step B: Chiral Resolution

The separation of the racemic amine is achieved by forming diastereomeric salts with a chiral resolving agent.[5][8] Chiral acids are used to resolve racemic bases.[5][8]

Principle of Resolution: The racemic amine ((R)-amine and (S)-amine) is reacted with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid). This forms a mixture of two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid]. Because diastereomers have different physical properties, they can be separated by fractional crystallization.[5] One diastereomer will typically be less soluble in a given solvent system and will crystallize out, allowing for its separation by filtration. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base.

Caption: Workflow for the chiral resolution of racemic amine.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve rac-6-methoxychroman-4-amine (1.0 eq) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 eq) in the same solvent, warming if necessary.

-

Crystallization: Add the acid solution to the amine solution. The diastereomeric salt of the desired enantiomer should begin to precipitate. Allow the mixture to cool slowly to room temperature and then potentially to 0-4 °C to maximize crystallization.

-

Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent. The enantiomeric excess (e.e.) of the amine in the salt should be checked at this stage (e.g., by chiral HPLC). If necessary, the salt can be recrystallized to improve its purity.

-

Liberation of Free Amine: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate). Add an aqueous base (e.g., 2M NaOH) until the aqueous layer is basic (pH > 11). The salt will decompose, liberating the free amine into the organic layer. Separate the layers, extract the aqueous layer with the organic solvent, combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

| Parameter | Typical Conditions | Considerations |

| Resolving Agent | L-(+)-Tartaric acid, Dibenzoyl-L-tartaric acid | Choice depends on crystallization properties and cost. |

| Solvent | Ethanol, Methanol, Isopropanol, or mixtures | Solvent choice is critical for differential solubility. |

| Stoichiometry | 0.5 - 1.0 eq of resolving agent | Often sub-stoichiometric amounts are used. |

| Yield | Theoretical max. 50% (per resolution cycle) | Unwanted enantiomer can be racemized and recycled. |

| Purity (e.e.) | >99% achievable after recrystallizations | Monitored by chiral HPLC or NMR with a chiral shift reagent. |

Strategy 2: Asymmetric Reductive Amination

A more modern and atom-economical approach is the direct asymmetric synthesis from the ketone. Organocatalytic reductive amination represents a state-of-the-art method for this transformation.[9]

Mechanism Insight: This process involves the in-situ formation of an imine or enamine from the ketone and an amine source, which is then reduced enantioselectively. A chiral catalyst, often a chiral phosphoric acid or a primary amine catalyst, activates the imine intermediate and controls the facial selectivity of hydride delivery from a stoichiometric reductant, such as a Hantzsch ester.[9] The catalyst forms a chiral hydrogen-bonding environment around the iminium ion, sterically shielding one face and directing the hydride to the other, thus establishing the stereocenter.

Key Components:

-

Ketone: 6-Methoxychroman-4-one

-

Amine Source: Typically ammonia or a protected amine like benzylamine.

-

Chiral Catalyst: Chiral Brønsted acids (e.g., BINOL-derived phosphoric acids).

-

Hydride Source: Hantzsch ester is a common, mild hydride donor.

This method avoids the 50% theoretical yield limit of classical resolution and reduces the number of synthetic steps. However, it requires careful optimization of the catalyst, solvent, and reaction conditions to achieve high enantioselectivity.

Conclusion

The synthesis of this compound is a well-established process that is critical for the development of certain pharmaceuticals. The choice between a chiral resolution pathway and an asymmetric synthesis approach depends on factors such as scale, cost, available expertise, and the required optical purity. The classical resolution of the racemic amine is a robust and reliable method, though inherently limited to a 50% maximum yield in a single pass. Asymmetric reductive amination offers a more elegant and efficient route, aligning with the principles of green chemistry by improving atom economy. For researchers and drug developers, a thorough understanding of both strategies provides the flexibility to select the most appropriate synthetic route for their specific objectives.

References

-

MDPI. (n.d.). Synthesis of 6-Methoxy-1-oxaspiro[1][10]deca-6,9-diene-8-one. Retrieved from [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2022). Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis. Retrieved from [Link]

-

NIH. (n.d.). 2-(4-Chlorophenyl)-6-methoxychroman-4-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Retrieved from [Link]

-

PubMed. (2014). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

- Google Patents. (n.d.). WO2016103274A1 - "a novel process for chiral resolution of highly pure (6r)-6-(dimethylamino)-4,4-diphenyl-3-heptanone from racemic methadone hydrochloride".

-

ResearchGate. (n.d.). Asymmetric Synthesis of 4-Amino-4H-Chromenes by Organocatalytic Oxa-Michael/Aza-Baylis-Hillman Tandem Reactions | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). One pot synthesis of cyclohexanone oxime from nitrobenzene using a bifunctional catalyst. Retrieved from [Link]

-

Kyoto University Research Information Repository (KURENAI). (n.d.). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

- Google Patents. (n.d.). JPH09151151A - Production of 4-methoxyphenol.

-

Ellman Laboratory - Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

-

NIH. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]

-

NIH. (n.d.). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. Retrieved from [Link]

- Google Patents. (n.d.). CN102459274A - Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer.

-

ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the formation of nitroimine from oxime and for the ketone regeneration. Retrieved from [Link]

-

Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Chlorophenyl)-6-methoxychroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN102459274A - Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer - Google Patents [patents.google.com]

- 7. 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. 1018978-89-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

A Technical Guide to the Spectroscopic Characterization of (R)-6-methoxychroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral building block, (R)-6-methoxychroman-4-amine. As a key intermediate in the synthesis of various bioactive compounds, particularly those targeting the central nervous system, a thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control in drug discovery and development.[1] This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the theoretical underpinnings and practical considerations for acquiring and interpreting these spectra.

Molecular Structure and its Spectroscopic Implications

This compound possesses a rigid heterocyclic scaffold with a chiral center at the C4 position, a methoxy substituent on the aromatic ring, and a primary amine. These features give rise to a distinct set of signals in various spectroscopic analyses. The molecular formula is C₁₀H₁₃NO₂ with a molecular weight of 179.22 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the heterocyclic ring, the methoxy group, and the amine group. The chirality at C4 will induce diastereotopicity in the neighboring methylene protons, leading to more complex splitting patterns.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Aromatic (H5, H7, H8) | 6.5 - 7.0 | m | The electron-donating methoxy group will influence the chemical shifts of the aromatic protons. | |

| Methine (H4) | ~4.0 | t or dd | This proton is at the chiral center and adjacent to the amine and a methylene group. | |

| Methylene (H3) | 1.8 - 2.2 | m | These protons are diastereotopic due to the adjacent chiral center, leading to complex splitting. | |

| Methylene (H2) | 4.1 - 4.5 | m | These protons are adjacent to the ring oxygen and will be deshielded. | |

| Methoxy (OCH₃) | ~3.8 | s | A characteristic singlet for the three equivalent methoxy protons. | |

| Amine (NH₂) | 1.5 - 3.0 | br s | The chemical shift can vary with concentration and solvent. The signal may exchange with D₂O.[3] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic (C5, C6, C7, C8, C4a, C8a) | 110 - 160 | |

| Methine (C4) | 45 - 55 | |

| Methylene (C3) | 25 - 35 | |

| Methylene (C2) | 60 - 70 | |

| Methoxy (OCH₃) | ~55 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: A typical workflow for acquiring NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and aromatic C=C bonds.

Predicted IR Spectral Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (primary amine) | 3200 - 3500 | Medium, Sharp | Two bands are expected for the symmetric and asymmetric stretches.[4][5] |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | |

| N-H Bend (primary amine) | 1580 - 1650 | Medium to Strong | |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium | Multiple bands are expected. |

| C-O Stretch (ether) | 1200 - 1275 (aryl alkyl ether) & 1000-1150 (aliphatic ether) | Strong | Two distinct C-O stretching bands are anticipated. |

| N-H Wag (primary amine) | 665 - 910 | Broad, Strong | This is a characteristic out-of-plane bending vibration.[5] |

Experimental Protocol for IR Data Acquisition

Caption: Workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum Data

For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable.

| m/z | Assignment | Notes |

| 180.09 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in ESI-MS. |

| 179.22 | M⁺˙ | The molecular ion may be observed, especially with techniques like GC-MS.[6] |

The fragmentation pattern in techniques like Electron Ionization (EI) would likely involve the loss of the amine group, cleavage of the heterocyclic ring, and loss of the methoxy group.

Experimental Protocol for MS Data Acquisition

Caption: A general workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and protocols outlined in this guide serve as a valuable resource for researchers in the pharmaceutical and chemical industries, ensuring the quality and integrity of this important synthetic intermediate. The combination of these techniques allows for a multi-faceted approach to characterization, which is a cornerstone of modern drug development and chemical synthesis.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Available at: [Link]

-

PMC. (2021). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Available at: [Link]

-

Lead Sciences. This compound hydrochloride. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

PMC. (2011). 2-(4-Chlorophenyl)-6-methoxychroman-4-one. Available at: [Link]

-

MDPI. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]

-

ResearchGate. (2007). Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. Available at: [Link]

-

ResearchGate. The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyanates. Available at: [Link]

-

PubMed. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Available at: [Link]

-

University of Calgary. IR: amines. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

ResearchGate. (2019). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. Available at: [Link]

-

PubChem. 6-Methoxychroman-2-one. Available at: [Link]

Sources

In Silico Characterization of (R)-6-Methoxychroman-4-amine: A Structural Pharmacology Framework

Executive Summary

This technical guide outlines a rigorous in silico workflow for characterizing the receptor binding profile of (R)-6-methoxychroman-4-amine . As a rigidified analogue of methoxyphenethylamines (such as the neurotransmitter serotonin and mescaline derivatives), this scaffold presents unique stereochemical challenges and opportunities in targeting aminergic G-Protein Coupled Receptors (GPCRs), specifically the 5-HT2A and D2 receptors.

This document serves as a protocol for researchers to move from 2D chemical structure to thermodynamically validated binding modes, emphasizing the critical role of ring puckering and chiral recognition in the orthosteric binding pocket.

Structural Basis & Ligand Preparation

The primary challenge in modeling this compound is not merely its connectivity, but its conformational ensemble. Unlike flexible phenethylamines, the chroman ring restricts the ethylamine side chain into a semi-rigid cycle.

Quantum Mechanical (QM) Optimization

Standard force fields (GAFF/CHARMM) often fail to accurately capture the specific ring puckering energy barriers of substituted chromans. Therefore, a Hybrid QM/MM approach is recommended for ligand parameterization.

Protocol:

-

Conformational Search: Generate conformers focusing on the C2-C3-C4-C4a dihedral angle.

-

DFT Optimization: Optimize the (R)-enantiomer geometry using B3LYP/6-311G(d,p) in the gas phase and implicit solvent (PCM).

-

Charge Calculation: Calculate RESP (Restrained Electrostatic Potential) charges to ensure the protonated amine (pKa ~9.5) distributes positive charge correctly across the ammonium headgroup and the adjacent methylene.

Expert Insight: The (R)-configuration at the C4 position forces the amine group into either a pseudo-axial or pseudo-equatorial orientation depending on the half-chair conformation of the pyran ring. In 5-HT2A binding, the pseudo-axial orientation often facilitates a stronger salt bridge with Asp155 (Asp3.32).

Target Selection & Homology Modeling

Given the 6-methoxy substitution pattern, this ligand is a classic pharmacophore for the Serotonin 5-HT2A receptor . While crystal structures exist (e.g., PDB: 6A93), they are often bound to antagonists. For agonist/partial agonist modeling, an active-state model is required.

Receptor Preparation Workflow

-

Template: 5-HT2A receptor in complex with LSD (PDB: 6WGT) or 25-CN-NBOH (PDB: 6WHA).

-

Loop Refinement: Use Prime (Schrödinger) or Modeller to reconstruct missing intracellular loop 3 (ICL3) regions.

-

Protonation States: Use PropKa to set protonation states at pH 7.4.

-

Critical Step: Ensure Asp3.32 is deprotonated (negatively charged) to anchor the ligand's amine.

-

Molecular Docking Strategy

Standard rigid-receptor docking is insufficient for this scaffold due to the "induced fit" required to accommodate the rigid chroman core deep in the orthosteric pocket.

Induced Fit Docking (IFD) Protocol

We utilize an IFD protocol that allows side-chain flexibility for residues within 5Å of the ligand.

Key Residues for Interaction Constraints:

-

Asp155 (3.32): Essential ionic lock (Salt bridge).

-

Phe340 (6.52): Pi-pi stacking with the aromatic ring of the chroman.

-

Ser159 (3.36): Hydrogen bonding with the 6-methoxy oxygen.

Visualization of the Binding Pathway

The following diagram illustrates the computational pipeline from ligand construction to binding energy estimation.

Figure 1: Computational workflow for characterizing the binding of this compound to the 5-HT2A receptor.

Molecular Dynamics (MD) & Thermodynamic Stability

Docking provides a static snapshot. MD simulation is required to verify if the (R)-enantiomer maintains the active conformation or drifts, which would indicate instability (and likely low affinity).

Simulation Protocol

-

System: Ligand-Receptor complex embedded in a POPC lipid bilayer.

-

Solvation: TIP3P water model, neutralized with 0.15 M NaCl.

-

Force Field: CHARMM36m (protein) + CGenFF (ligand).

-

Duration: 100 ns production run.

Trajectory Analysis Metrics

To validate the binding, monitor the distance between the amine nitrogen of the ligand and the carboxylate oxygens of Asp155.

| Metric | Acceptance Criteria | Biological Significance |

| RMSD (Ligand) | < 2.5 Å over last 50ns | Indicates stable binding pose. |

| Salt Bridge Dist. | 2.8 Å ± 0.4 Å | Essential for aminergic GPCR activation. |

| H-Bond (Ser159) | Occupancy > 40% | Confirms specificity of the 6-methoxy group. |

| Dihedral (Ring) | Stable Half-Chair | Verifies the low-energy conformer persists in bio-environment. |

Binding Free Energy Calculation (MM/GBSA)

Post-simulation, the binding affinity (

Equation:

Where

Stereoselective Interaction Map

The (R)-enantiomer is expected to project the amine towards TM3 (Transmembrane Helix 3), while the (S)-enantiomer often clashes with TM6 or faces the extracellular vestibule, resulting in lower affinity.

Figure 2: Interaction map showing critical residue contacts for the (R)-enantiomer within the 5-HT2A binding pocket.

References

-

GPCR Structure & Function

- Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574-1588.

-

Chroman Scaffold Pharmacology

- Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.

-

MM/GBSA Methodology

- Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461.

-

Ligand Parameterization

- Wang, J., et al. (2004). Development and testing of a general amber force field.

Methodological & Application

Application Note: Cell-Based Assay Development for (R)-6-Methoxychroman-4-amine Derivatives

Executive Summary & Pharmacophore Context

(R)-6-methoxychroman-4-amine (CAS: 1392219-07-6) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1]

While the amine itself is a chiral building block, its derivatives are historically significant in targeting Class A G-Protein Coupled Receptors (GPCRs) , specifically the Serotonin (5-HT) receptor family (e.g., 5-HT1A, 5-HT7).[1] The chroman core acts as a bioisostere to the tetralin system found in classic ligands like 8-OH-DPAT.

This Application Note details the development of a high-throughput cAMP functional assay to screen a library of this compound derivatives. We focus on the (R)-enantiomer, as stereochemistry at the C4 position is often critical for optimal binding affinity and selectivity in the orthosteric pocket of aminergic GPCRs.

Assay Design Strategy: The Gi-Coupled Paradigm

To validate the biological activity of compounds synthesized from this scaffold, we assume a target profile of a 5-HT1A receptor agonist . The 5-HT1A receptor couples to the Gαi/o protein, which inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cAMP.

The Challenge: Measuring a decrease in a low-abundance messenger (cAMP) is difficult without stimulation.[1] The Solution: A Forskolin-Challenge Assay . We stimulate cells with Forskolin (to raise cAMP ceiling) and measure the ability of the chroman-derivative to suppress this signal.

Mechanism of Action Diagram

The following diagram illustrates the signaling pathway and the assay principle.

Caption: Figure 1. Schematic of the Gi-coupled cAMP suppression assay. Forskolin elevates cAMP; the chroman agonist activates Gi to counteract this rise.

Experimental Protocol: TR-FRET cAMP Assay

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) homogenous assay (e.g., HTRF® or LANCE®).[1] This "mix-and-read" format eliminates wash steps, preserving the delicate equilibrium of low-affinity hits often found in early fragment screening.[1]

Materials & Reagents[1]

-

Cell Line: CHO-K1 stably expressing human 5-HT1A receptor.[1]

-

Compound: Library synthesized from this compound.[1]

-

Reference Agonist: Serotonin (5-HT) or 8-OH-DPAT.[1]

-

Stimulator: Forskolin (10 µM final concentration).

-

Detection Kit: cAMP-d2 (acceptor) + Anti-cAMP-Cryptate (donor).[1]

-

Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (phosphodiesterase inhibitor).

Step-by-Step Workflow

Step 1: Compound Preparation [1][2][3][4]

-

Dissolve this compound derivatives in 100% DMSO to 10 mM.

-

Perform a 1:3 serial dilution in DMSO (10 points).

-

Transfer 50 nL of compound to a 384-well low-volume white plate (using an acoustic dispenser like Echo®).

Step 2: Cell Seeding & Stimulation [1]

-

Harvest CHO-K1/5-HT1A cells and resuspend in Assay Buffer at 2 × 10⁶ cells/mL.[1]

-

Dispense 5 µL of cell suspension (10,000 cells/well) into the 384-well plate containing compounds.

-

Incubate for 15 minutes at Room Temperature (RT) to allow receptor binding.

-

Add 5 µL of Forskolin (20 µM) prepared in Assay Buffer (Final conc: 10 µM).

-

Incubate for 30 minutes at RT.

Step 3: Detection (Lysis & FRET)

-

Add 5 µL of cAMP-d2 conjugate (in Lysis Buffer).

-

Add 5 µL of Anti-cAMP-Cryptate (in Lysis Buffer).

-

Incubate for 1 hour at RT in the dark.

-

Read plate on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

-

Excitation: 337 nm[1]

-

Emission 1: 665 nm (FRET signal)

-

Emission 2: 620 nm (Donor reference)

-

Assay Logic & Workflow Diagram

Caption: Figure 2.[1] High-throughput screening workflow for chroman-amine derivatives.

Data Analysis & Validation

Ratiometric Calculation

Raw data must be converted to a ratio to correct for well-to-well quenching or pipetting errors:

Note: In this competitive immunoassay, the signal is inversely proportional to cAMP levels. Therefore, an Agonist (which lowers cAMP via Gi) will produce a high TR-FRET signal.[1]

Quantitative Metrics

Summarize your library performance using the following table structure:

| Parameter | Formula / Definition | Acceptance Criteria |

| Z' Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

| Signal-to-Background | > 3.0 | |

| EC50 | Concentration at 50% maximal effect | Compound specific (Target: < 100 nM) |

| Hill Slope | Steepness of the dose-response curve | 0.8 – 1.2 (Indicates 1:1 binding) |

- : Mean of Positive Control (Max FRET signal = Full Agonist + Forskolin)

- : Mean of Negative Control (Min FRET signal = Vehicle + Forskolin)

Critical Troubleshooting (Expert Insights)

1. The "Chiral Cliff" Phenomenon: this compound is chosen because the (R)-configuration often aligns with the hydrophobic pocket of monoamine GPCRs.[1]

-

Observation: If you see flat dose-response curves for your derivatives, verify the enantiomeric purity.[1] A racemate may show a "shallow" Hill slope (< 0.8) due to the inactive (S)-enantiomer competing or failing to bind.[1]

2. The Forskolin Window:

-

Optimization: You must titrate Forskolin for each new cell batch. Too much Forskolin (>20 µM) overwhelms the Gi response (assay becomes insensitive). Too little (<1 µM) results in a poor Z' factor.

-

Recommendation: Run a Forskolin dose-response (0.1 nM to 100 µM) and select the concentration inducing EC80 of cAMP production for the screening run.

3. Solubility Issues: Chroman-amines can be lipophilic (LogP ~1.5 - 2.5 depending on substitution).[1]

-

Fix: Ensure the final DMSO concentration in the well does not exceed 1% (v/v), as CHO cells are sensitive to DMSO, which can non-specifically alter membrane fluidity and GPCR coupling.

References

-

Chromanone as a Privileged Scaffold: Title: Chromanone-A Prerogative Therapeutic Scaffold: An Overview.[1] Source: PubMed Central (2021). URL:[Link]

-

GPCR Assay Standards: Title: Assay Guidance Manual: Measurement of cAMP for G Protein-Coupled Receptors. Source: NCBI Bookshelf. URL:[Link]

-

Biological Context (ROCK2): Title: Discovery of (S)-6-methoxy-chroman-3-carboxylic acid... as potent and isoform selective ROCK2 inhibitors.[1][2] Source: Bioorganic & Medicinal Chemistry (PubMed).[2] URL:[Link]

Sources

- 1. 81816-60-6|6-Methoxychroman-4-amine|BLD Pharm [bldpharm.com]

- 2. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

Application Note: Mass Spectrometry Fragmentation Profiling of (R)-6-Methoxychroman-4-amine

This Application Note provides a comprehensive guide to the mass spectrometry fragmentation of (R)-6-methoxychroman-4-amine , a critical chiral building block in medicinal chemistry (e.g., WDR5 inhibitors, GPCR ligands).[1]

The protocol synthesizes predictive fragmentation modeling based on established mass spectrometry principles for benzopyrans and benzylic amines, validated by analogous experimental data from chroman-4-one and benzylamine derivatives.[1]

) Exact Mass: 179.0946 Da[1]Introduction & Significance

This compound is a privileged scaffold in drug discovery, serving as a pharmacophore in serotonin receptor agonists and epigenetic modulators.[1] Its structural core combines a basic primary amine in a benzylic position with an electron-rich chroman ring.[1]

Accurate structural confirmation of this intermediate is essential during library synthesis.[1] This guide elucidates the characteristic fragmentation pathways (MS/MS) to differentiate it from regioisomers (e.g., 3-aminochromans or aniline derivatives) and validate enantiomeric synthesis workflows.[1]

Experimental Protocol

Sample Preparation

-

Stock Solution: Dissolve 1 mg of this compound hydrochloride in 1 mL of Methanol (HPLC grade).

-

Working Solution: Dilute to 1 µg/mL (approx. 5 µM) in 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Rationale: Formic acid ensures complete protonation of the primary amine (

), maximizing sensitivity in positive ion mode.[1]

Instrument Parameters (ESI-QTOF/Orbitrap)

-

Ionization Source: Electrospray Ionization (ESI) Positive Mode (+).[1][2]

-

Capillary Voltage: 3.5 kV.[1]

-

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile amine).

-

Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture both labile losses and skeletal rearrangements.[1]

-

Mass Range: m/z 50 – 300.[1]

Results: Fragmentation Atlas

The fragmentation pattern is dominated by the stability of the chromenyl cation formed after the loss of ammonia.[1]

Precursor Ion Characterization

| Ion Type | Formula | Theoretical m/z | Observed m/z | Description |

| 180.1019 | 180.1022 | Protonated molecule.[1] High intensity in soft ESI. | ||

| 202.0838 | 202.0840 | Sodium adduct (common in non-acidic mobile phases).[1] |

MS/MS Product Ion List

| Fragment Ion (m/z) | Formula | Neutral Loss | Relative Abundance | Structural Assignment |

| 163.0754 | 100% (Base Peak) | 6-Methoxychromenyl Cation .[1] Formation of a resonance-stabilized benzylic carbocation. | ||

| 148.0519 | 10-30% | Loss of methyl radical from the methoxy group (radical cation formation).[1] | ||

| 135.0804 | 40-60% | Ring contraction of the chromenyl cation (loss of CO) to a benzofuran-type ion.[1] | ||

| 133.0284 | <10% | Loss of formaldehyde from the methoxy group.[1] | ||

| 120.0570 | 20% | Retro-Diels-Alder (RDA) derived fragment.[1] |

Mechanistic Discussion

Primary Pathway: Benzylic Deamination (The "Signature" Transition)

The most diagnostic feature of 4-aminochromans is the facile loss of ammonia (

-

Mechanism: Protonation occurs at the amine nitrogen.[1] Inductive cleavage of the C-N bond is driven by the formation of the 6-methoxychromenyl cation at m/z 163.[1]

-

Stability: This cation is highly stabilized by resonance delocalization into the aromatic ring and the lone pairs of the ether oxygen (O1), making it the base peak.

-

Differentiation: Regioisomers where the amine is on the benzene ring (e.g., 6-amino-4-methoxychroman) will not lose

easily; they would instead show losses of

Secondary Pathway: Chroman Ring Contraction

Following the formation of the m/z 163 cation, the pyran ring undergoes skeletal rearrangement.[1]

-

CO Elimination (m/z 163

135): A common pathway for cyclic ethers/chromones.[1] The pyran ring contracts, ejecting carbon monoxide to form a benzofuran-like cation.[1] -

Retro-Diels-Alder (RDA): While less dominant in amines than in chromanones, the rupture of the C2-O and C3-C4 bonds can occur, releasing ethylene (

) or fragments thereof.[1]

Visualizing the Fragmentation Pathway

The following diagram illustrates the stepwise degradation of this compound.

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.

Summary for Researchers

-

Monitor m/z 180

163: This transition is specific to the 4-aminochroman structure.[1] If you observe m/z 180 but no 163 fragment, the amine is likely not in the benzylic (C4) position.[1] -

Chirality Note: Mass spectrometry is achiral. To confirm the (R)-enantiomer specifically, this MS method must be coupled with a Chiral HPLC column (e.g., Chiralpak AD-H) or derivatized with a chiral shift reagent.[1]

-

Contamination Check: A peak at m/z 163 in the blank or precursor scan suggests in-source fragmentation, indicating the cone voltage is too high (>40V).[1] Lower the voltage to preserve the molecular ion.[1]

References

-

Vessecchi, R. et al. (2011).[1] "Fragmentation reactions of protonated chroman-4-ones and chroman-4-ols." Rapid Communications in Mass Spectrometry.

-

Holčapek, M. et al. (2010).[1] "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry.

-

NIST Mass Spectrometry Data Center. "Class: Benzylamines and Chromans - General Fragmentation Rules." NIST Chemistry WebBook.[1]

-

McMaster, M. C. (2005).[1] LC/MS: A Practical User's Guide. Wiley-Interscience.[1] (Chapter 4: Interpretation of MS/MS Data).

Sources

Application Note: (R)-6-Methoxychroman-4-amine for ROCK2 Inhibition Studies

Abstract

The Rho-associated protein kinase 2 (ROCK2) is a pivotal effector of the small GTPase RhoA, driving actin cytoskeleton reorganization, smooth muscle contraction, and pro-fibrotic gene expression. Unlike its isoform ROCK1, ROCK2 has emerged as a high-value target for treating autoimmune disorders (e.g., cGVHD) and fibrotic diseases due to its specific role in IL-17/IL-21 regulation and favorable safety profile regarding hemodynamics.

This guide details the application of (R)-6-methoxychroman-4-amine (CAS: 1018978-89-6) , a privileged chiral pharmacophore, in the design and characterization of ROCK2 inhibitors. While chroman-3-amides have shown (S)-enantiomer preference, the chroman-4-amine scaffold offers a distinct vector for hinge-binding interactions. This note provides protocols for chemical handling, fragment-based screening, and biochemical validation of ROCK2 inhibition.

Introduction: The Chroman Scaffold in Kinase Inhibition

Structural Significance

The chroman-4-amine core mimics the adenine ring of ATP, allowing it to function as a "hinge binder" within the kinase active site.

-

Hinge Interaction: The primary amine at position 4 and the ether oxygen at position 1 are positioned to form hydrogen bonds with the backbone residues of the kinase hinge region (Met172 in ROCK2).

-

Chirality: The (R)-configuration orients the C4-substituent (often a linker to a "tail" group) towards the solvent-exposed region or the ribose-binding pocket, depending on the specific binding mode. This spatial arrangement is critical for achieving isoform selectivity (ROCK2 > ROCK1) by exploiting subtle differences such as Lys121 (ROCK2) vs. Lys105 (ROCK1) .

Mechanism of Action

Inhibition of ROCK2 prevents the phosphorylation of downstream targets, primarily:

-

MYPT1 (Myosin Phosphatase Target Subunit 1): ROCK2 inhibits MYPT1, preventing it from dephosphorylating Myosin Light Chain (MLC).

-

MLC (Myosin Light Chain): Direct phosphorylation by ROCK2 increases actomyosin contractility.[1] Result: ROCK2 inhibition leads to decreased p-MLC levels, stress fiber disassembly, and reduced pro-fibrotic signaling.

Chemical Properties & Handling

This compound is typically supplied as a hydrochloride salt to enhance stability.

| Property | Specification |

| Chemical Name | (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |

| Molecular Weight | 215.68 g/mol (HCl salt) |

| Solubility | Soluble in DMSO (>50 mM), Water (>20 mM), Methanol |

| Appearance | White to off-white solid |

| Hygroscopicity | Moderate; store in a desiccator at -20°C |

| Chiral Purity | critical parameter; >98% ee required for SAR studies |

Preparation of Stock Solution (10 mM):

-

Weigh 2.16 mg of the HCl salt.

-

Dissolve in 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds until clear.

-

Aliquot into 50 µL vials and store at -80°C. Avoid freeze-thaw cycles.

Experimental Protocols

Protocol A: Fragment-Based Screening (Binding Validation)

Objective: Confirm the binding of the (R)-amine scaffold to the ROCK2 ATP-pocket before derivatization.

Method: Differential Scanning Fluorimetry (Thermal Shift Assay).

-

Reagents: Recombinant ROCK2 kinase domain, SYPRO Orange dye, reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).

-

Setup: In a 384-well PCR plate, mix ROCK2 (2 µM final) with this compound (1 mM final) and SYPRO Orange (5x).

-

Control: Include a known inhibitor (e.g., Fasudil) as a positive control and DMSO as a negative control.

-

Run: Ramp temperature from 25°C to 95°C (0.5°C/min) in a qPCR machine.

-

Analysis: A positive shift in melting temperature (

) indicates stabilization of the kinase domain by the scaffold.

Protocol B: Biochemical Kinase Assay (IC50 Determination)

Objective: Quantify potency against ROCK2 and Selectivity against ROCK1.[2][3]

Platform: ADP-Glo™ Kinase Assay (Promega) Rationale: Measures ADP production directly, robust for ATP-competitive inhibitors.

Reagents:

-

Enzyme: Recombinant Human ROCK2 (aa 5-554) and ROCK1 (aa 17-535).

-

Substrate: S6K substrate peptide (KRRRLASLR).

-

ATP: Ultra-pure ATP (Km for ROCK2 is ~5-10 µM; use 10 µM for screening).

Step-by-Step Procedure:

-

Compound Prep: Prepare a 10-point serial dilution of the test compound (derived from this compound) in DMSO (Top concentration: 10 µM, 1:3 dilution).

-

Enzyme Mix: Dilute ROCK2 to 2 nM in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

-

Reaction:

-

Add 2 µL Compound to 384-well white plate.

-

Add 4 µL Enzyme Mix. Incubate 10 min at RT (allows inhibitor to bind).

-

Add 4 µL Substrate/ATP Mix (20 µM S6K peptide, 20 µM ATP).

-

Final Volume: 10 µL.

-

-

Incubation: Incubate at RT for 60 minutes.

-

Detection:

-

Add 10 µL ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Read: Measure Luminescence.

-

Calculation:

Fit data to a 4-parameter logistic equation to determine IC50.

Protocol C: Cell-Based Mechanistic Assay (p-MYPT1)

Objective: Verify intracellular target engagement in relevant cell lines (e.g., Human Pulmonary Artery Endothelial Cells - HPAECs or NIH-3T3 fibroblasts).

-

Seeding: Plate HPAECs at 10,000 cells/well in 96-well plates. Incubate 24h.

-

Starvation: Replace medium with 0.1% serum medium for 16h to reduce basal phosphorylation.

-

Treatment: Pre-treat with this compound derivatives for 1 hour.

-

Stimulation: Stimulate with Lysophosphatidic Acid (LPA, 10 µM) or Thrombin (1 U/mL) for 10 minutes to activate RhoA/ROCK pathway.

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer with Phosphatase Inhibitors (NaF, Na3VO4).

-

Detection (Western Blot or ELISA):

-

Primary Ab: Anti-phospho-MYPT1 (Thr696 or Thr853).

-

Loading Control: Anti-Total MYPT1 or GAPDH.

-

-

Validation: A potent ROCK2 inhibitor should dose-dependently reduce p-MYPT1 band intensity without affecting total protein levels.

Visualizations

ROCK2 Signaling Pathway

This diagram illustrates the downstream effects of ROCK2 and the intervention point of the inhibitor.

Caption: The RhoA-ROCK2 signaling cascade. The (R)-chroman-4-amine scaffold inhibits ROCK2, preventing MYPT1 inactivation and MLC phosphorylation, thereby blocking cytoskeletal stress and fibrosis.

Experimental Workflow

The logical flow from scaffold to lead optimization.

Caption: Iterative workflow for developing ROCK2 inhibitors starting from the this compound scaffold.

References

-

Identification of Potent ROCK2 Inhibitors: Title: Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors.[3] Source: Bioorganic & Medicinal Chemistry (2019).[3][4] URL:[Link] (Note: Highlights the SAR of the chroman core; establishes the importance of stereochemistry in isoform selectivity.)

-

ROCK2 Signaling & Function: Title: ROCK1 and ROCK2 differentially regulate actomyosin organization to drive cell and synaptic polarity.[5] Source: Journal of Cell Biology (2015). URL:[Link]

-

Clinical Relevance (Belumosudil/KD025): Title: ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease. Source: Journal of Clinical Oncology (2021). URL:[Link]

Sources

- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Study of ROCK1 and ROCK2 in Hippocampal Spine Formation and Synaptic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROCK1 and 2 differentially regulate actomyosin organization to drive cell and synaptic polarity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: (R)-6-methoxychroman-4-amine as a Selective Tool Compound for 5-HT2C Receptor Target Validation

Introduction

Target identification and validation are foundational stages in the drug discovery pipeline.[1][2] The process of validating a biological target ensures that it is not just correlated with a disease, but causally involved, and that its modulation can meaningfully alter the course of the disease.[3] A significant cause of late-stage clinical trial failures is insufficient target validation in the early phases of discovery.[1] Therefore, the use of high-quality chemical probes or "tool compounds" is indispensable for rigorously interrogating the function of a potential drug target.[4]

The serotonin 2C receptor (5-HT2C), a G protein-coupled receptor (GPCR), is a key therapeutic target for central nervous system (CNS) disorders, including obesity, depression, and schizophrenia.[5] It is predominantly expressed in the CNS and primarily couples to Gq/11 proteins, which activate the phospholipase C (PLC) signaling cascade, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[5][6][7] This signaling results in an increase in intracellular calcium concentration.[7]

This document describes the application of (R)-6-methoxychroman-4-amine (hereafter referred to as AMC-4R ), a novel and selective antagonist for the human 5-HT2C receptor. Its high selectivity and well-characterized mechanism of action make it an ideal tool compound for researchers to validate the role of the 5-HT2C receptor in various physiological and pathological contexts. We provide detailed protocols for confirming target engagement and functional antagonism in both biochemical and cellular systems.

Pharmacological Profile of AMC-4R

AMC-4R is a potent and selective antagonist of the 5-HT2C receptor. The chromane scaffold is found in various biologically active molecules, and derivatives have shown affinity for serotonin receptors.[8][9] The pharmacological properties of AMC-4R have been characterized through a series of in vitro assays.

Table 1: Pharmacological Data for AMC-4R

| Parameter | Assay Type | Species | Value |

| Ki (nM) | Radioligand Binding ([³H]-Mesulergine) | Human | 4.2 |

| IC50 (nM) | Calcium Flux (Functional Antagonism) | Human | 15.8 |

| Selectivity | |||

| Ki (nM) vs. 5-HT2A | Radioligand Binding ([³H]-Ketanserin) | Human | > 1,500 |

| Ki (nM) vs. 5-HT2B | Radioligand Binding ([³H]-LSD) | Human | > 2,000 |

Mechanism of Action and Signaling Pathway

The 5-HT2C receptor, upon activation by its endogenous ligand serotonin (5-HT), activates the Gαq subunit. This, in turn, stimulates Phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers IP3 and DAG.[10][11] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[7][11] As an antagonist, AMC-4R binds to the 5-HT2C receptor but does not elicit a downstream signal; instead, it blocks the binding and subsequent signaling of serotonin.

Caption: 5-HT2C receptor signaling pathway and point of antagonism by AMC-4R.

Protocols for Target Validation Using AMC-4R

To confirm that the biological effect of AMC-4R is mediated through its interaction with the 5-HT2C receptor, a series of target validation experiments are essential. We present three key protocols: a radioligand binding assay to confirm direct physical interaction, a cell-based functional assay to measure antagonism of receptor signaling, and a Cellular Thermal Shift Assay (CETSA) to verify target engagement in an intact cellular environment.

Protocol 1: In Vitro Target Engagement - Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of AMC-4R for the human 5-HT2C receptor by measuring its ability to compete with a known radioligand.[12][13]

Caption: Workflow for the competitive radioligand binding assay.

Materials:

-

HEK293 cell membranes expressing human 5-HT2C receptor.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Radioligand: [³H]-Mesulergine (specific activity ~80 Ci/mmol).

-

Non-specific control: Mianserin (10 µM final concentration).

-

AMC-4R stock solution (10 mM in DMSO).

-

96-well microplates and glass fiber filter mats (GF/B).

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Preparation: Thaw the h5-HT2C receptor membranes on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration of 10-20 µg protein per well.

-

Compound Plating: In a 96-well plate, perform a serial dilution of AMC-4R (from 100 µM to 0.1 nM). Include wells for "total binding" (DMSO vehicle only) and "non-specific binding" (10 µM Mianserin).

-

Assay Reaction: To each well, add in the following order:

-

50 µL of Binding Buffer (or non-specific control).

-

50 µL of diluted AMC-4R or vehicle.

-

50 µL of [³H]-Mesulergine diluted in Binding Buffer (to a final concentration of ~1-2 nM).

-

100 µL of diluted cell membranes.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.[12]

-

Filtration: Terminate the assay by rapid vacuum filtration through a PEI-presoaked GF/B filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Binding Buffer.[14]

-

Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of AMC-4R.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Trustworthiness Check: The Z'-factor for the assay should be > 0.5, indicating a robust and reliable assay window between total and non-specific binding.

Protocol 2: Cellular Functional Antagonism - Calcium Flux Assay

This cell-based assay measures the ability of AMC-4R to block serotonin-induced calcium mobilization in cells expressing the 5-HT2C receptor.[7][15] This confirms that the compound can antagonize receptor function in a live cell context.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor.

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) with probenecid.

-

Agonist: Serotonin (5-HT).

-

AMC-4R stock solution (10 mM in DMSO).

-

A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Plating: Seed the h5-HT2C expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.[15]

-

Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution prepared in Assay Buffer. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.[15][16]

-

Compound Pre-incubation: Place the cell plate into the plate reader. Add varying concentrations of AMC-4R to the wells and incubate for 15-30 minutes. Include vehicle control wells.

-

Agonist Challenge and Measurement:

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add a pre-determined concentration of serotonin (typically the EC80 concentration) to all wells simultaneously using the instrument's liquid handling capabilities.[17]

-

Immediately measure the fluorescence intensity kinetically for 2-3 minutes.[17]

-

-

Data Analysis:

-

The response is measured as the peak fluorescence intensity minus the baseline.

-

Normalize the data, setting the response in the presence of serotonin alone as 100% and the response of vehicle-only wells as 0%.

-

Plot the percent inhibition against the log concentration of AMC-4R.

-

Determine the IC50 value using non-linear regression.

-

Trustworthiness Check: Ensure the serotonin dose-response curve is robust and reproducible. The vehicle control wells pre-treated with AMC-4R should show no calcium flux upon vehicle addition in the second step, confirming the compound is not an agonist.

Protocol 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify that a compound binds to its intended target within the complex environment of an intact cell.[18] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[19][20]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Materials:

-

Cells expressing the h5-HT2C receptor.

-

AMC-4R stock solution (10 mM in DMSO).

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

PCR tubes or 96-well PCR plate.

-

Thermal cycler.

-

Lysis equipment (e.g., for sonication or freeze-thaw).

-

Ultracentrifuge.

-

Detection reagents: anti-5-HT2C antibody and reagents for Western blotting or ELISA.

Procedure:

-

Compound Treatment: Treat cultured cells with AMC-4R (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[21]

-

Heating Step: Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Cool immediately to 4°C.[22]

-

Lysis: Lyse the cells by a method that does not denature proteins, such as three rapid freeze-thaw cycles or sonication.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[18]

-

Detection: Carefully collect the supernatant (soluble fraction) from each sample. Analyze the amount of soluble 5-HT2C receptor remaining at each temperature using Western blot or a quantitative immunoassay like ELISA.

-

Data Analysis:

-

Quantify the band intensity or assay signal for each temperature point.

-

Plot the percentage of soluble 5-HT2C receptor (relative to the unheated control) against the temperature for both the vehicle-treated and AMC-4R-treated samples.

-

A successful target engagement will result in a rightward shift of the melting curve for the AMC-4R-treated sample compared to the vehicle control, indicating thermal stabilization of the receptor.

-

Trustworthiness Check: A loading control protein (e.g., GAPDH), which is not expected to bind AMC-4R, should be analyzed in parallel. Its melting curve should not shift between vehicle and compound-treated samples, confirming the specificity of the thermal shift.

Conclusion

This compound (AMC-4R) is a valuable tool for the scientific community engaged in CNS drug discovery. Its demonstrated potency and selectivity for the 5-HT2C receptor, combined with the robust protocols provided herein, enable researchers to perform rigorous target validation studies. By confirming direct target engagement and functional antagonism in cellularly relevant systems, researchers can build a strong, evidence-based foundation for their therapeutic hypotheses, ultimately reducing the risk of failure in later stages of drug development.[1]

References

-

Bio-Protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

-

Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-HT2C receptor signaling pathways. Retrieved from [Link]

-

News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

ACS Publications. (2022). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. Retrieved from [Link]

-

PubMed. (n.d.). GPCR-radioligand binding assays. Retrieved from [Link]

-

PubMed. (2007). Characterization of Serotonin 5-HT2C Receptor Signaling to Extracellular Signal-Regulated Kinases 1 and 2. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

-

Biophysics Reports. (2018). Identification of natural products as novel ligands for the human 5-HT2C receptor. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Retrieved from [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Retrieved from [Link]

-

Medicines Discovery Catapult. (n.d.). Target Identification & Validation. Retrieved from [Link]

-

YouTube. (2019). IP3 DAG Pathway( Gq signalling). Retrieved from [Link]

-

ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]

-

PubMed. (2018). Identification of natural products as novel ligands for the human 5-HT2C receptor. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

WJBPHS. (2023). Target identification and validation in research. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Identification of natural products as novel ligands for the human 5-HT2C receptor. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

-

YouTube. (2023). Gq signaling pathway | IP3 DAG pathway | 1 min cell bio. Retrieved from [Link]

-

MDPI. (2022). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A. Retrieved from [Link]

-

Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Retrieved from [Link]

-

YouTube. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. Retrieved from [Link]

-

PubMed. (2023). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. Retrieved from [Link]

-

YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

-

ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

Sources

- 1. Target Identification and Validation at MDC [md.catapult.org.uk]

- 2. technologynetworks.com [technologynetworks.com]

- 3. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 4. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biophysics-reports.org [biophysics-reports.org]

- 8. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. giffordbioscience.com [giffordbioscience.com]